Choline bis(trifluoromethylsulfonyl)imde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrolytes and Energy Storage:

CholTf2N possesses characteristics similar to ionic liquids, making it a valuable component in electrochemical research []. Its ionic conductivity and thermal stability allow it to function as an electrolyte in devices like supercapacitors. A study implemented CholTf2N in an aqueous electrolyte for low-temperature electrochemical double-layer capacitors (EDLCs), demonstrating its effectiveness.

Solvent and Extraction Medium:

Research utilizes CholTf2N as a solvent due to its ability to dissolve a wide range of compounds. Its imide group and trifluoromethylsulfonyl moieties contribute to this property. Furthermore, CholTf2N serves as an extraction medium for separating organic compounds from water-based solutions []. This application is particularly relevant in fields like biomass conversion and biorefinery processes.

Other Research Applications:

The unique properties of CholTf2N are being explored in various other scientific endeavors. Due to its good thermal stability and high boiling point, CholTf2N is being investigated as a potential working fluid for absorption heat pumps []. Additionally, its characteristics make it a promising candidate for use in biomass conversion and catalysis research.

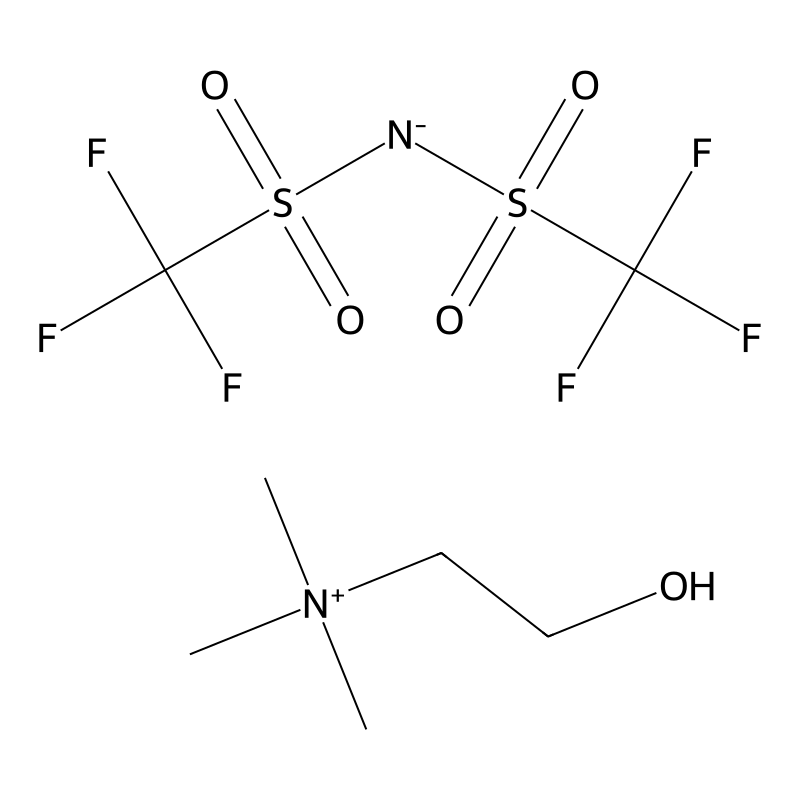

Choline bis(trifluoromethylsulfonyl)imide is a quaternary ammonium salt characterized by its unique molecular structure, which includes a choline cation and a bis(trifluoromethylsulfonyl)imide anion. Its molecular formula is C₇H₁₄F₆N₂O₅S₂, and it has a molecular weight of approximately 384.32 g/mol. This compound is recognized for its high thermal stability and ionic conductivity, making it suitable for various applications in electrochemistry and material science .

Choline bis(trifluoromethylsulfonyl)imide can be synthesized using the following methods:

- Metathesis Method:

- Direct Synthesis:

Choline bis(trifluoromethylsulfonyl)imide has several notable applications:

- Electrolytes: It is used in electrochemical devices such as supercapacitors and batteries due to its excellent ionic conductivity and thermal stability .

- Catalysis: It serves as a precursor for creating radical catalysts on platinum electrodes, particularly under anaerobic conditions.

- Material Science: Its unique properties are leveraged in developing advanced materials for energy storage and conversion technologies .

Studies on the interactions of choline bis(trifluoromethylsulfonyl)imide focus primarily on its behavior as an electrolyte in various systems. Research indicates that it can influence the electrochemical performance of devices by enhancing ionic mobility and stability under different temperature conditions . Additionally, investigations into its mixing behavior with water have shown interesting phase transitions that could be exploited in formulating new electrolytes .

Choline bis(trifluoromethylsulfonyl)imide exhibits unique characteristics when compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Lithium bis(trifluoromethylsulfonyl)imide | LiC₂F₆N₂O₄S₂ | High ionic conductivity; commonly used as an electrolyte. |

| N-Butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | C₁₁H₁₈F₆N₂O₄S₂ | Room-temperature ionic liquid; used in green chemistry applications. |

| Tetraethylammonium bis(trifluoromethylsulfonyl)imide | C₈H₁₈F₆N₂O₄S₂ | Used in organic synthesis; less stable than choline derivative. |

Choline bis(trifluoromethylsulfonyl)imide stands out due to its combination of biodegradability, low toxicity, and effectiveness as an electrolyte, making it particularly attractive for environmentally friendly applications in energy storage technologies .

Molecular Formula and Cation-Anion Configuration

Choline bis(trifluoromethylsulfonyl)imide has the molecular formula C$$7$$H$${14}$$F$$6$$N$$2$$O$$5$$S$$2$$ and a molecular weight of 384.32 g/mol. The choline cation ([CH$$3$$]$$3$$N$$^+$$CH$$2$$CH$$2$$OH) features a quaternary ammonium group with a hydroxyl-terminated ethyl chain, while the bistriflimide anion ([Tf$$_2$$N]$$^-$$) consists of two sulfonyl groups bonded to a central nitrogen atom. The hydroxyl proton of the cation forms hydrogen bonds with the sulfonyl oxygen of the anion, stabilizing the ionic lattice.

Table 1: Molecular Properties

Crystallographic and Spectroscopic Analysis

X-Ray Diffraction (XRD)

Single-crystal XRD reveals a folded conformation of the choline cation, with the hydroxyl group oriented toward the bistriflimide anion. The anion adopts a transoid conformation, with an interatomic distance of 284 pm between the hydroxyl oxygen (O1) and sulfonyl oxygen (O21). Hydrogen bonding between these groups (O1–H1···O21: 205 pm) underpins the compound’s thermal stability and phase behavior.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra exhibit key vibrational modes:

- O–H stretching: Broad band at 3189–3250 cm$$^{-1}$$, indicative of hydrogen bonding.

- S=O asymmetric/symmetric stretching: Peaks at 1345 cm$$^{-1}$$ and 1133 cm$$^{-1}$$.

- C–F stretching: Strong absorptions near 1181 cm$$^{-1}$$.

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR: Resonances at δ 3.22 ppm (N–CH$$3$$), δ 3.58 ppm (CH$$2$$–N), δ 4.10 ppm (CH$$_2$$–OH), and δ 3.75 ppm (OH).

- $$^13$$C NMR: Peaks corresponding to the quaternary ammonium (δ 54.2 ppm) and sulfonyl carbons (δ 121.5 ppm).

Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Features | Source |

|---|---|---|

| XRD | Folded cation, transoid anion | |

| FTIR | O–H (3189 cm$$^{-1}$$), S=O (1345 cm$$^{-1}$$) | |

| $$^1$$H NMR | δ 3.22 ppm (N–CH$$_3$$) |

Computational Modeling of Molecular Interactions

Molecular dynamics simulations highlight the role of hydrogen-bond networks in dictating solubility and phase behavior. The choline cation’s hydroxyl group forms strong interactions with the anion’s sulfonyl oxygen, which weaken at elevated temperatures, enabling miscibility with water above 72°C. Density functional theory (DFT) calculations corroborate the transoid anion conformation as energetically favorable.

Rare Earth Element Recovery (Neodymium³⁺, Lanthanum³⁺)

Choline bis(trifluoromethylsulfonyl)imide demonstrates exceptional capabilities in homogeneous liquid-liquid extraction systems for rare earth element recovery, particularly for neodymium(III) and lanthanum(III) ions. The compound exhibits unique thermomorphic behavior when mixed with water, displaying an upper critical solution temperature of 72°C [1] [2] [3]. This temperature-dependent phase behavior forms the foundation for its application in homogeneous liquid-liquid extraction processes.

The extraction mechanism for neodymium(III) involves the formation of a homogeneous phase above the upper critical solution temperature, which eliminates kinetic hindrance typically associated with interfacial mass transfer in conventional extraction systems [4] [1] [5]. Research demonstrates that extraction equilibrium is achieved significantly faster compared to heterogeneous mixing, with optimal extraction occurring at temperatures between 75-80°C [4] [1] [6]. The extraction efficiency reaches approximately 100% when using 60 mmol/kg of choline hexafluoroacetylacetonate as the extractant in the choline bis(trifluoromethylsulfonyl)imide phase [4] [1].

For lanthanum(III) extraction, the system shows promising selectivity when combined with task-specific extractants. Studies indicate that lanthanum exhibits variable coordination numbers ranging from 10 to 12, depending on the specific conditions and presence of competing ligands [7]. The extraction efficiency for lanthanum can reach 60-70% under optimized conditions, with recovery yields increasing as pulp density decreases [8].

The thermomorphic nature of the choline bis(trifluoromethylsulfonyl)imide-water system provides several operational advantages. The formation of a single homogeneous phase during mixing at elevated temperatures allows for molecular-scale contact between the aqueous metal solution and the ionic liquid phase, resulting in enhanced mass transfer rates [9] [10]. Upon cooling below the upper critical solution temperature, phase separation occurs spontaneously, facilitating product recovery without the need for additional separation agents.

Kinetic studies reveal that extraction equilibrium for neodymium(III) can be achieved within 5 seconds when the system is maintained above the critical temperature [4] [1] [6]. This rapid equilibration is attributed to the absence of interfacial resistance and the high mobility of species in the homogeneous phase. The extraction process operates effectively across a pH range of 2-6, with optimal performance observed at slightly acidic conditions [4] [1].

Coordination Chemistry with β-Diketonate Ligands

The coordination chemistry of choline bis(trifluoromethylsulfonyl)imide with β-diketonate ligands represents a sophisticated aspect of its extraction capabilities. When combined with choline hexafluoroacetylacetonate, the system forms highly stable metal complexes with distinctive coordination geometries [4] [1] [11] [5].

Spectroscopic and crystallographic studies reveal that neodymium(III) forms a tetrakis hexafluoroacetylacetonate complex with one choline cation serving as a counter ion [4] [1] [5]. The extracted complex exhibits the stoichiometry [Nd(hfac)₄][Chol], where the neodymium center achieves a coordination number of nine. Crystal structure analysis demonstrates the presence of a direct coordination bond between the choline counter ion and the neodymium(III) center, resulting in an expanded coordination sphere [4] [1] [5].

The coordination environment around the neodymium(III) ion consists of four bidentate hexafluoroacetylacetonate ligands contributing eight coordination sites, with the ninth site occupied by the hydroxyl oxygen of the choline cation [4] [1] [11]. This unique coordination mode distinguishes the system from conventional extraction complexes and contributes to the high stability and selectivity observed in the extraction process.

Extended X-ray absorption fine structure analysis of related systems containing bis(trifluoromethylsulfonyl)imide anions reveals that metal ions can adopt various coordination modes depending on the specific conditions [12]. For transition metals such as cobalt(II) and nickel(II), octahedral complexes of the type [M(Tf₂N)₆]⁴⁻ form with monodentate coordination through the oxygen atoms of the bis(trifluoromethylsulfonyl)imide anions [12].

The formation of stable β-diketonate complexes is facilitated by the polar nature of choline bis(trifluoromethylsulfonyl)imide, which provides an optimal solvation environment for charged metal complexes [13] [14]. The ionic liquid stabilizes the anionic β-diketonate complexes through favorable electrostatic interactions while maintaining sufficient solubility for the organic-soluble metal species.

Luminescence studies of samarium(III) β-diketonate complexes dissolved in similar bis(trifluoromethylsulfonyl)imide ionic liquids demonstrate that the ionic liquid environment preserves the photophysical properties of the metal complexes [13]. This indicates that the coordination sphere of the metal ions remains intact in the ionic liquid medium, supporting the formation of well-defined coordination compounds.

Catalytic Applications in Organic Transformations

Solvent Effects on Reaction Kinetics

Choline bis(trifluoromethylsulfonyl)imide exhibits significant influence on reaction kinetics in organic transformations through multiple mechanisms. The ionic liquid environment provides unique solvation properties that can dramatically alter reaction rates and selectivities compared to conventional molecular solvents [15] [16].

The rate enhancement observed in various organic reactions using choline bis(trifluoromethylsulfonyl)imide can be attributed to its ability to stabilize charged transition states and intermediates. Studies on hydroboration reactions demonstrate that the nucleophilicity of the anion plays a crucial role in catalytic activity [16]. Basic anions such as acetate and benzoate show enhanced catalytic performance, while neutral anions like bis(trifluoromethylsulfonyl)imide exhibit minimal catalytic activity [16].

Temperature-dependent kinetic studies reveal that the activation energy for various processes is influenced by the viscosity and ion mobility in the ionic liquid medium [17]. The hydrogen bonding network between the choline cation and the bis(trifluoromethylsulfonyl)imide anion affects the local solvation environment and can be modulated by temperature changes [2] [17]. Above the critical temperature for phase separation with water, substantial weakening of interionic hydrogen bonds occurs, leading to increased ion mobility and altered reaction kinetics [2] [3].

Systematic investigations of reaction kinetics in choline-based ionic liquid systems demonstrate that the length of alkyl substituents on the cation has minimal effect on reaction rates, suggesting that nanodomain formation does not significantly influence reaction outcomes [15]. This observation indicates that the primary kinetic effects arise from specific ionic interactions rather than bulk structural organization of the ionic liquid.

The viscosity-conductivity relationship in choline bis(trifluoromethylsulfonyl)imide follows the Walden rule, with deviations indicating specific ion-ion interactions [17] [18]. These interactions influence mass transport and reaction kinetics, particularly in reactions involving ionic intermediates or transition states.

Stabilization of Reactive Intermediates

The ability of choline bis(trifluoromethylsulfonyl)imide to stabilize reactive intermediates constitutes one of its most valuable catalytic properties. The bis(trifluoromethylsulfonyl)imide anion, with its delocalized charge distribution and low nucleophilicity, provides an inert environment for sensitive reaction intermediates [19] [20].

The stabilization mechanism operates through electrostatic interactions between the ionic liquid components and charged intermediates. The weakly coordinating nature of the bis(trifluoromethylsulfonyl)imide anion minimizes unwanted side reactions while providing sufficient stabilization for cationic intermediates [21] [19]. This property has been exploited in various organic transformations, including Friedel-Crafts reactions, cycloaddition processes, and heterocyclization reactions [19].

In the context of rare earth metal extraction, the ionic liquid stabilizes the extracted metal complexes against decomposition and hydrolysis [4] [1] [9]. The low water activity in the ionic liquid phase, combined with the hydrophobic nature of the bis(trifluoromethylsulfonyl)imide anion, protects water-sensitive metal complexes from degradation.

Studies on the vulcanization of natural rubber demonstrate that choline bis(trifluoromethylsulfonyl)imide can influence crosslinking processes by stabilizing reactive sulfur intermediates [20]. The ionic liquid environment modifies the reaction kinetics and can lead to enhanced crosslink density in the final polymer product [20].

The thermal stability of reactive intermediates is enhanced in the ionic liquid medium due to the high decomposition temperature of choline bis(trifluoromethylsulfonyl)imide (>350°C) [22]. This allows for high-temperature reactions to be conducted without decomposition of the solvent medium, expanding the range of accessible synthetic transformations.

Research on the extraction of phenolic compounds reveals that choline bis(trifluoromethylsulfonyl)imide can form stable complexes with various organic substrates through hydrogen bonding and electrostatic interactions [24]. These stabilizing interactions can be exploited to develop selective extraction and purification processes for sensitive organic compounds.